molecular formula C15H14ClN5O B14949439 N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine

N-{2-[(4-chlorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine

Cat. No.: B14949439
M. Wt: 315.76 g/mol
InChI Key: IGVAWQYYIVXARE-UHFFFAOYSA-N
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Description

N-{2-[(4-CHLOROBENZYL)OXY]BENZYL}-N-(2H-1,2,3,4-TETRAAZOL-5-YL)AMINE is a complex organic compound that features a chlorobenzyl group, a benzyl group, and a tetraazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4-CHLOROBENZYL)OXY]BENZYL}-N-(2H-1,2,3,4-TETRAAZOL-5-YL)AMINE typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the reaction of 4-chlorobenzyl alcohol with 2-hydroxybenzylamine to form the intermediate, which is then reacted with 2H-1,2,3,4-tetrazole under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This includes the use of industrial-grade reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4-CHLOROBENZYL)OXY]BENZYL}-N-(2H-1,2,3,4-TETRAAZOL-5-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures, specific solvents, and sometimes catalysts.

Major Products

The major products formed from these reactions depend on the type of reaction. For example, oxidation may yield chlorobenzyl oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted benzyl derivatives.

Scientific Research Applications

N-{2-[(4-CHLOROBENZYL)OXY]BENZYL}-N-(2H-1,2,3,4-TETRAAZOL-5-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-{2-[(4-CHLOROBENZYL)OXY]BENZYL}-N-(2H-1,2,3,4-TETRAAZOL-5-YL)AMINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{2-[(4-BROMOBENZYL)OXY]BENZYL}-N-(2H-1,2,3,4-TETRAAZOL-5-YL)AMINE
  • N-{2-[(4-METHYLBENZYL)OXY]BENZYL}-N-(2H-1,2,3,4-TETRAAZOL-5-YL)AMINE

Uniqueness

N-{2-[(4-CHLOROBENZYL)OXY]BENZYL}-N-(2H-1,2,3,4-TETRAAZOL-5-YL)AMINE is unique due to the presence of the chlorobenzyl group, which imparts distinct chemical and biological properties. This makes it particularly useful in applications where specific reactivity or biological activity is desired.

Properties

Molecular Formula

C15H14ClN5O

Molecular Weight

315.76 g/mol

IUPAC Name

N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]-2H-tetrazol-5-amine

InChI

InChI=1S/C15H14ClN5O/c16-13-7-5-11(6-8-13)10-22-14-4-2-1-3-12(14)9-17-15-18-20-21-19-15/h1-8H,9-10H2,(H2,17,18,19,20,21)

InChI Key

IGVAWQYYIVXARE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=NNN=N2)OCC3=CC=C(C=C3)Cl

Origin of Product

United States

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